2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities . This compound is part of the 1,2,4-triazolo[1,5-a]pyridine family, which is known for its various applications in medicinal chemistry, including acting as inhibitors for different enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide are also used . Another approach involves the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen and a copper bromide/1,10-phenanthroline system .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizers like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazolo[1,5-a]pyridine ring.
Reduction: Reduced derivatives, such as amino derivatives.
Substitution: Substituted derivatives at the nitro group.
Scientific Research Applications
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses . As a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth and immune function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another nitrogen-containing heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: A broader class of compounds with various substitutions on the triazolo[1,5-a]pyridine ring.
Uniqueness
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (commonly referred to as 7-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine) is a heterocyclic compound characterized by its unique structural features that confer diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C7H6N4O2, and its molecular weight is approximately 178.15 g/mol. The compound features a triazole ring fused to a pyridine ring, with a nitro group at the 8th position and a methyl group at the 7th position. This specific substitution pattern is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₇H₆N₄O₂ |
Molecular Weight | 178.15 g/mol |
IUPAC Name | 7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
CAS Number | 1150617-74-5 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as JAK1 and JAK2, which are critical in various signaling pathways related to inflammation and cancer progression.
- Inverse Agonism : It acts as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), influencing immune responses and potentially offering therapeutic benefits in autoimmune diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolo[1,5-a]pyridines exhibit antimicrobial activity against various bacterial strains. Further investigations are needed to evaluate the efficacy against resistant strains like Enterococcus faecium .
- Anticancer Potential : The compound's ability to modulate enzyme activity involved in cell proliferation and survival pathways indicates potential anticancer properties. Its effects on cellular signaling pathways warrant further exploration in cancer models.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Evaluation : A study reported the synthesis of various triazolo derivatives and their evaluation against bacterial strains. Some derivatives showed promising antibacterial activity against E. faecium using a three-component reaction approach .
- Mechanistic Insights : Research indicated that the compound's interaction with JAK enzymes could be leveraged for developing treatments for conditions like rheumatoid arthritis or psoriasis where these pathways are dysregulated .
- Pharmacological Studies : In vitro studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation and survival pathways. This positions them as potential candidates for further drug development efforts.
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-2-3-11-6(5(4)12(13)14)9-7(8)10-11/h2-3H,1H3,(H2,8,10) |
InChI Key |
QPKHGWJNSCMKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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